- Benzimidazole derivatives as inhibitors of leukotriene production and their preparation and use for the treatment of leukotriene-mediated diseases, World Intellectual Property Organization, , ,
Cas no 94514-21-3 (5-fluoro-2,3-dihydro-1H-isoindole-1,3-dione)
94514-21-3 structure
Product Name:5-fluoro-2,3-dihydro-1H-isoindole-1,3-dione
CAS No:94514-21-3
MF:C8H4FNO2
MW:165.121265411377
MDL:MFCD00627750
CID:1122593
PubChem ID:10899038
Update Time:2024-10-25
5-fluoro-2,3-dihydro-1H-isoindole-1,3-dione Chemical and Physical Properties
Names and Identifiers
-
- 5-fluoro-1H-Isoindole-1,3(2H)-dione
- 1H-Isoindole-1,3(2H)-dione, 5-fluoro-
- 4-FLUOROPHTHALIMIDE
- 5-Fluoro-1H-isoindole-1,3(2H)-dione (ACI)
- 5-Fluoro-isoindole-1,3-dione
- 5-Fluoroisoindoline-1,3-dione
- 5-fluoro-2,3-dihydro-1H-isoindole-1,3-dione
- Z1255487934
- AKOS005067070
- GS3910
- CS-0058047
- 94514-21-3
- DVDRUQOUGHIYCB-UHFFFAOYSA-N
- EN300-99458
- 5-FLUORO-2H-ISOINDOLE-1,3-DIONE
- MFCD00627750
- SB23057
- D84570
- SCHEMBL1953630
- UNII-HF76654PW9
- 5-fluoroisoindole-1,3-dione
- HF76654PW9
-
- MDL: MFCD00627750
- Inchi: 1S/C8H4FNO2/c9-4-1-2-5-6(3-4)8(12)10-7(5)11/h1-3H,(H,10,11,12)
- InChI Key: DVDRUQOUGHIYCB-UHFFFAOYSA-N
- SMILES: O=C1C2C(=CC(=CC=2)F)C(=O)N1
Computed Properties
- Exact Mass: 165.02260653 g/mol
- Monoisotopic Mass: 165.02260653 g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 12
- Rotatable Bond Count: 0
- Complexity: 241
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Molecular Weight: 165.12
- XLogP3: 1.3
- Topological Polar Surface Area: 46.2Ų
5-fluoro-2,3-dihydro-1H-isoindole-1,3-dione Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | B440418-10mg |
5-fluoro-2,3-dihydro-1H-isoindole-1,3-dione |
94514-21-3 | 10mg |
$ 50.00 | 2022-06-01 | ||
| TRC | B440418-50mg |
5-fluoro-2,3-dihydro-1H-isoindole-1,3-dione |
94514-21-3 | 50mg |
$ 160.00 | 2022-06-01 | ||
| TRC | B440418-100mg |
5-fluoro-2,3-dihydro-1H-isoindole-1,3-dione |
94514-21-3 | 100mg |
$ 250.00 | 2022-06-01 | ||
| eNovation Chemicals LLC | Y1238196-250mg |
5-Fluoroisoindoline-1,3-dione |
94514-21-3 | 95% | 250mg |
$160 | 2024-06-06 | |
| eNovation Chemicals LLC | Y1238196-1g |
5-Fluoroisoindoline-1,3-dione |
94514-21-3 | 95% | 1g |
$315 | 2024-06-06 | |
| eNovation Chemicals LLC | Y1238196-5g |
5-Fluoroisoindoline-1,3-dione |
94514-21-3 | 95% | 5g |
$845 | 2024-06-06 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBSQ8272-100MG |
5-fluoro-2,3-dihydro-1H-isoindole-1,3-dione |
94514-21-3 | 95% | 100MG |
¥ 475.00 | 2023-04-12 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBSQ8272-250MG |
5-fluoro-2,3-dihydro-1H-isoindole-1,3-dione |
94514-21-3 | 95% | 250MG |
¥ 653.00 | 2023-04-12 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBSQ8272-500MG |
5-fluoro-2,3-dihydro-1H-isoindole-1,3-dione |
94514-21-3 | 95% | 500MG |
¥ 5,121.00 | 2023-03-13 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBSQ8272-1G |
5-fluoro-2,3-dihydro-1H-isoindole-1,3-dione |
94514-21-3 | 95% | 1g |
¥ 1,867.00 | 2023-04-12 |
5-fluoro-2,3-dihydro-1H-isoindole-1,3-dione Production Method
Production Method 1
Reaction Conditions
1.1 Reagents: Urea Solvents: Toluene ; 16 h, reflux; reflux → rt
Reference
Production Method 2
Reaction Conditions
1.1 2 h, 200 °C
1.2 Reagents: Water ; cooled
1.2 Reagents: Water ; cooled
Reference
- Preparation of heterocyclic substituted phenyl methanones as inhibitors of the glycine transporter 1, World Intellectual Property Organization, , ,
Production Method 3
Reaction Conditions
1.1 Reagents: Potassium tert-butoxide , 4-(Dimethylamino)pyridine , Copper sulfate ; 5 min, rt; rt → 0 °C
1.2 Reagents: Nitromethane ; 0 °C; 0 °C → 120 °C
1.3 Reagents: Oxygen ; 24 h, 1 atm, 120 °C
1.2 Reagents: Nitromethane ; 0 °C; 0 °C → 120 °C
1.3 Reagents: Oxygen ; 24 h, 1 atm, 120 °C
Reference
- Copper(II)-dioxygen facilitated activation of nitromethane: nitrogen donors for the synthesis of substituted 2-hydroxyimino-2-phenylacetonitriles and phthalimides, Frontiers in Chemistry (Lausanne, 2020, 8,
Production Method 4
Reaction Conditions
1.1 Solvents: Methanol ; 12 h, rt
Reference
- Direct Access to Cobaltacycles via C-H Activation: N-Chloroamide-Enabled Room-Temperature Synthesis of Heterocycles, Organic Letters, 2017, 19(19), 5348-5351
Production Method 5
Reaction Conditions
1.1 Reagents: Urea Solvents: Xylene ; overnight, rt → reflux
Reference
- Preparation of pyrazolopyridines, pyrazolopyrimidines and related compounds for inhibiting plasma kallikrein, United States, , ,
Production Method 6
Reaction Conditions
1.1 Reagents: Ammonia , Oxygen Catalysts: Manganese oxide (MnO2) Solvents: Chlorobenzene , Water ; 4 h, 0.6 MPa, 110 °C
Reference
- Method for synthesizing phthalimide and benzene ring-substituted derivative thereof, China, , ,
Production Method 7
Reaction Conditions
1.1 Reagents: Formamide ; 22 °C; 2.5 h, 120 °C
Reference
- Mechanistic Studies on the Organocatalytic α-Chlorination of Aldehydes: The Role and Nature of Off-Cycle Intermediates, Angewandte Chemie, 2018, 57(36), 11683-11687
Production Method 8
Reaction Conditions
1.1 Solvents: Xylene ; 125 °C
Reference
- Synthesis, photophysical and thermal properties of 2,9,16,23-tetrafluoro substituted metallophthalocyanines, Materials Research Innovations, 2014, 18(5), 340-345
Production Method 9
Reaction Conditions
1.1 Catalysts: Potassium fluoride Solvents: o-Xylene ; 130 °C
Reference
- Synthesis of 4-fluorophthalimide by Balz-Schieman, Jingxi Huagong, 2013, 30(9), 1077-1080
Production Method 10
Reaction Conditions
1.1 Reagents: Formamide ; 120 °C
Reference
- Preparation of substituted benzo[d]imidazo[2,1-b]thiazole-7-carboxamides as c-MYC mRNA translation modulators and uses thereof in the treatment of cancer, United States, , ,
Production Method 11
Reaction Conditions
1.1 Reagents: Ammonium hydroxide Solvents: Tetrahydrofuran ; rt
1.2 reflux
1.2 reflux
Reference
- Inhibitors of dipeptidyl peptidase 8 and dipeptidyl peptidase 9. Part 2: Isoindoline containing inhibitors, Bioorganic & Medicinal Chemistry Letters, 2008, 18(14), 4159-4162
Production Method 12
5-fluoro-2,3-dihydro-1H-isoindole-1,3-dione Raw materials
- 4-Fluorophthalic anhydride
- Borate(1-),tetrafluoro-
- 5-fluoroindan-1-one
- 6-fluoro-2,3-dihydro-1H-inden-1-one
- Sulfate, hydrogen(8CI,9CI)
- Carbonyl[N-chloro-4-fluorobenzamidato(2-)-κC2,κN1][(1,2,3,4,5-η)-1,2,3,4,5-pentamethyl-2,4-cyclopentadien-1-yl]cobalt
- Formamide
5-fluoro-2,3-dihydro-1H-isoindole-1,3-dione Preparation Products
5-fluoro-2,3-dihydro-1H-isoindole-1,3-dione Suppliers
Amadis Chemical Company Limited
Gold Member
(CAS:94514-21-3)5-fluoro-2,3-dihydro-1H-isoindole-1,3-dione
Order Number:A1095207
Stock Status:in Stock
Quantity:1g/5g
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 20:14
Price ($):280.0/767.0
Email:sales@amadischem.com
5-fluoro-2,3-dihydro-1H-isoindole-1,3-dione Related Literature
-
David White,Sean R. Stowell Biomater. Sci., 2017,5, 463-474
-
Ana G. Neo,Ana Bornadiego,Jesús Díaz,Stefano Marcaccini,Carlos F. Marcos Org. Biomol. Chem., 2013,11, 6546-6555
-
Nan Fu,Naphaporn Chiewchan,Xiao Dong Chen Food Funct., 2020,11, 211-220
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Recommended suppliers
Amadis Chemical Company Limited
(CAS:94514-21-3)5-fluoro-2,3-dihydro-1H-isoindole-1,3-dione
Purity:99%/99%
Quantity:1g/5g
Price ($):280.0/767.0